Tribromomethanol

Catalog No.
S567105
CAS No.
5405-30-1
M.F
CHBr3O
M. Wt
268.73 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tribromomethanol

CAS Number

5405-30-1

Product Name

Tribromomethanol

IUPAC Name

tribromomethanol

Molecular Formula

CHBr3O

Molecular Weight

268.73 g/mol

InChI

InChI=1S/CHBr3O/c2-1(3,4)5/h5H

InChI Key

ACRXLLXANWELLX-UHFFFAOYSA-N

SMILES

C(O)(Br)(Br)Br

Synonyms

tribromomethanol

Canonical SMILES

C(O)(Br)(Br)Br

Description

The exact mass of the compound Tribromomethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8097. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tribromomethanol, also known as tribromoethanol, is a chemical compound with the molecular formula C2H3Br3O\text{C}_2\text{H}_3\text{Br}_3\text{O}. It is a colorless to pale yellow liquid that is soluble in water and organic solvents. The compound is recognized for its use as an anesthetic, particularly in laboratory settings for small animals like mice. Its structure consists of three bromine atoms attached to a central carbon atom, which contributes to its unique properties and biological activity.

Due to its reactive bromine atoms. Notably, it can undergo hydrolysis, leading to the formation of brominated byproducts such as hydrogen bromide and glycolic acid when exposed to certain conditions, including radiation. The radiolysis of aqueous solutions of tribromomethanol has been studied, revealing that it can produce carbon dioxide and other compounds under specific circumstances . Additionally, tribromomethanol can react with nucleophiles, making it a useful reagent in organic synthesis.

Tribromomethanol is primarily utilized as an anesthetic agent in scientific research. It induces rapid anesthesia in mice, typically lasting between 15 to 20 minutes, followed by a quick recovery period . Its mechanism of action involves the modulation of neurotransmitter systems, although the precise pathways remain an area of ongoing research. Studies have shown that tribromomethanol's anesthetic properties are effective yet non-pharmaceutical grade, making it suitable for laboratory applications rather than clinical use .

Several methods exist for synthesizing tribromomethanol. One common approach involves the bromination of ethanol using bromine or phosphorus tribromide under controlled conditions. The reaction typically proceeds as follows:

  • Ethanol is treated with bromine.
  • The mixture is stirred at low temperatures to minimize side reactions.
  • The product is purified through distillation or recrystallization.

Alternative synthesis methods may include the use of other brominating agents or solvents that enhance yield and purity .

Tribromomethanol's primary application lies in its role as an anesthetic for laboratory animals during surgical procedures. Its rapid onset and short duration make it ideal for brief interventions where quick recovery is necessary. Beyond its anesthetic use, tribromomethanol serves as a reagent in organic chemistry for synthesizing various brominated compounds and can be utilized in studies involving

Research on tribromomethanol has explored its interactions with various biological systems. Studies indicate that it affects neurotransmitter release and can influence behavioral responses in test subjects. The compound's interactions with other anesthetics and pharmacological agents have also been evaluated to understand potential synergistic effects or antagonistic interactions during anesthesia .

Several compounds share similarities with tribromomethanol in terms of structure or function. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
BromoethanolC2H5Br\text{C}_2\text{H}_5\text{Br}A simpler brominated alcohol used in organic synthesis.
2-BromoethanolC2H5Br\text{C}_2\text{H}_5\text{Br}Another variant used similarly but less potent as an anesthetic.
BromobenzeneC6H5Br\text{C}_6\text{H}_5\text{Br}An aromatic compound used as a solvent; less polar than tribromomethanol.
Tribromoacetic AcidC2Br3O2\text{C}_2\text{Br}_3\text{O}_2A derivative with similar halogenation but used primarily in biochemical studies.

Uniqueness: Tribromomethanol stands out due to its specific application as an anesthetic agent in laboratory settings, where its rapid action and ease of use are critical advantages over other similar compounds. Its unique combination of three bromine atoms attached to an alcohol structure differentiates it from simpler or differently substituted halogenated compounds.

XLogP3

2

Other CAS

5405-30-1

Wikipedia

Tribromomethanol

Dates

Modify: 2023-07-20

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